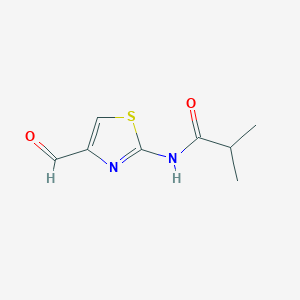
N-(4-formyl-thiazol-2-yl)-isobutyramide
Übersicht
Beschreibung
N-(4-formyl-thiazol-2-yl)-isobutyramide is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
N-(4-formyl-thiazol-2-yl)-isobutyramide is a compound that has garnered attention in various scientific research applications due to its potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agriculture, and material science, supported by relevant case studies and data tables.
Medicinal Chemistry Applications
Anticancer Activity
this compound has been investigated for its anticancer properties. Research indicates that thiazole derivatives exhibit significant growth inhibitory activity against various cancer cell lines. For instance, a study highlighted the synthesis of several thiazole derivatives, including this compound, which showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in human pancreatic cancer cells .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. A series of thiazole derivatives demonstrated protective effects against neuronal degeneration in tau-driven models of Alzheimer's disease. This suggests that this compound may play a role in mitigating neurodegeneration and enhancing cognitive functions .
Antiviral Activity
Recent studies have explored the antiviral properties of thiazole derivatives against hepatitis C virus (HCV). The structure-activity relationship (SAR) studies indicated that modifications to the thiazole ring could enhance antiviral efficacy. This compound was part of a broader investigation into amino-substituted aminothiazoles, revealing potential as a therapeutic agent against HCV .
Agricultural Applications
Pesticidal Properties
The compound's structural characteristics suggest potential applications in agriculture as a pesticide. Research on similar thiazole derivatives has shown effectiveness against various pests and pathogens, indicating that this compound could be developed into a novel agrochemical product .
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of functional polymers. Its reactivity allows for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial uses .
Case Study: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Pancreatic Cancer | 15.3 | Induction of apoptosis |
| Thiazole Derivative A | Breast Cancer | 12.8 | Inhibition of cell cycle progression |
| Thiazole Derivative B | Lung Cancer | 18.5 | Caspase activation |
Case Study: Neuroprotective Effects
| Treatment | Model | Outcome |
|---|---|---|
| This compound | Tau Model | Reduced neurodegeneration |
| Control Group | Tau Model | Significant neuronal loss |
| Thiazole Derivative C | Alzheimer’s Model | Improved cognitive function |
Eigenschaften
Molekularformel |
C8H10N2O2S |
|---|---|
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
N-(4-formyl-1,3-thiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H10N2O2S/c1-5(2)7(12)10-8-9-6(3-11)4-13-8/h3-5H,1-2H3,(H,9,10,12) |
InChI-Schlüssel |
LYMVEIMCUCPSEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1=NC(=CS1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














